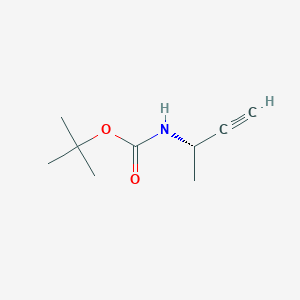

(S)-Tert-butyl But-3-in-2-ylcarbamate

Übersicht

Beschreibung

“(S)-Tert-butyl but-3-YN-2-ylcarbamate” is a chemical compound. Its exact properties and applications could not be found in the available resources .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for “(S)-Tert-butyl but-3-YN-2-ylcarbamate” is not available in the searched resources .

Chemical Reactions Analysis

The chemical reactions involving “(S)-Tert-butyl but-3-YN-2-ylcarbamate” are not available in the searched resources .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, solubility, etc. Unfortunately, the specific physical and chemical properties for “(S)-Tert-butyl but-3-YN-2-ylcarbamate” are not available in the searched resources .

Wissenschaftliche Forschungsanwendungen

Asymmetrische Synthese

“(S)-Tert-butyl But-3-in-2-ylcarbamate” wird in der asymmetrischen Synthese verwendet, um chirale Moleküle mit hohem enantiomeren Überschuss zu erzeugen. Diese Verbindung kann als chirales Hilfsmittel oder als Vorstufe für chirale Katalysatoren dienen, die die Bildung von Stereozentren in Zielmolekülen steuern, was für die pharmazeutische Industrie entscheidend ist .

Medizinische Chemie

In der medizinischen Chemie wird diese Verbindung verwendet, um niedermolekulare Medikamente zu synthetisieren, die mit biologischen Zielmolekülen auf stereospezifische Weise interagieren. Die Fähigkeit, Chiralität in Wirkstoffmoleküle einzubringen, kann das Wirksamkeits- und Sicherheitsprofil von Therapeutika erheblich beeinflussen .

Materialwissenschaft

Die Verbindung findet Anwendung in der Materialwissenschaft, insbesondere bei der Entwicklung neuartiger Polymere mit einzigartigen Eigenschaften. Die Dreifachbindung in der Verbindung kann zur Vernetzung von Polymerketten verwendet werden, wodurch sich die thermische Stabilität und die mechanische Festigkeit des Materials verändern .

Pflanzenschutzmittelsynthese

Diese Verbindung ist auch für die Synthese von Pflanzenschutzmitteln relevant. Ihre strukturellen Merkmale ermöglichen die Herstellung von Pestiziden und Herbiziden, die selektiver und umweltfreundlicher sind und die Auswirkungen auf Nicht-Zielorganismen reduzieren .

Katalyse

In der Katalyse kann “this compound” verwendet werden, um Katalysatoren herzustellen, die eine Vielzahl von chemischen Reaktionen, einschließlich Kupplungsreaktionen und Hydrierungen, ermöglichen. Die Vielseitigkeit der Verbindung erhöht die Effizienz und Selektivität dieser katalytischen Prozesse .

Wirkmechanismus

Target of Action

The primary target of (S)-Tert-butyl but-3-YN-2-ylcarbamate is acetyl-CoA carboxylase (ACC) 2 . ACC2 is an enzyme that plays a crucial role in the regulation of fatty acid metabolism. It is involved in the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid synthesis .

Mode of Action

(S)-Tert-butyl but-3-YN-2-ylcarbamate acts as an inhibitor of ACC2 . By inhibiting ACC2, it prevents the conversion of acetyl-CoA to malonyl-CoA. This inhibition leads to the stimulation of mitochondrial fatty acid oxidation (FAO) and reduction of intramyocellular lipid (IMCL) deposition .

Biochemical Pathways

The inhibition of ACC2 affects the fatty acid metabolism pathway . It stimulates the oxidation of fatty acids in the mitochondria, leading to a decrease in IMCL deposition. IMCL deposition in skeletal muscle is closely associated with insulin resistance. Therefore, the compound’s action on this pathway can potentially treat insulin resistance .

Pharmacokinetics

The compound exhibits high gastrointestinal (GI) absorption and is BBB permeant . The compound’s lipophilicity (Log Po/w) is 2.61 (iLOGP), indicating its potential to cross biological membranes . These properties suggest that the compound has good bioavailability.

Result of Action

The molecular effect of (S)-Tert-butyl but-3-YN-2-ylcarbamate is the inhibition of ACC2, leading to increased mitochondrial fatty acid oxidation and decreased IMCL deposition . At the cellular level, this results in improved insulin resistance and hyperglycemia in diabetic mice .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

(S)-Tert-butyl but-3-YN-2-ylcarbamate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. It interacts with enzymes such as acetyl-CoA carboxylase (ACC), where it acts as an inhibitor. This interaction is crucial in regulating metabolic pathways, especially those involved in fatty acid synthesis and oxidation. The compound’s ability to inhibit ACC can lead to reduced intramyocellular lipid deposition, which is beneficial in managing conditions like insulin resistance .

Cellular Effects

The effects of (S)-Tert-butyl but-3-YN-2-ylcarbamate on various cell types and cellular processes are profound. In skeletal muscle cells, for instance, the compound enhances mitochondrial fatty acid oxidation, thereby reducing lipid accumulation within the cells. This reduction in lipid content can improve insulin sensitivity and overall metabolic health. Additionally, (S)-Tert-butyl but-3-YN-2-ylcarbamate influences cell signaling pathways, particularly those related to energy metabolism and gene expression .

Molecular Mechanism

At the molecular level, (S)-Tert-butyl but-3-YN-2-ylcarbamate exerts its effects through specific binding interactions with target enzymes. By binding to the active site of acetyl-CoA carboxylase, it inhibits the enzyme’s activity, leading to decreased fatty acid synthesis. This inhibition is achieved through competitive binding, where the compound competes with the natural substrate of the enzyme. Additionally, (S)-Tert-butyl but-3-YN-2-ylcarbamate may influence gene expression by modulating transcription factors involved in metabolic regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (S)-Tert-butyl but-3-YN-2-ylcarbamate have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods. Long-term studies have shown that continuous exposure to (S)-Tert-butyl but-3-YN-2-ylcarbamate can lead to sustained improvements in cellular function, particularly in terms of enhanced fatty acid oxidation and reduced lipid accumulation .

Dosage Effects in Animal Models

The effects of (S)-Tert-butyl but-3-YN-2-ylcarbamate vary with different dosages in animal models. At lower doses, the compound effectively enhances fatty acid oxidation and improves insulin sensitivity without significant adverse effects. At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing risks .

Metabolic Pathways

(S)-Tert-butyl but-3-YN-2-ylcarbamate is involved in metabolic pathways related to fatty acid metabolism. It interacts with enzymes such as acetyl-CoA carboxylase, influencing the synthesis and oxidation of fatty acids. By inhibiting ACC, the compound shifts the metabolic flux towards increased fatty acid oxidation, which can lead to reduced lipid accumulation and improved metabolic health .

Transport and Distribution

Within cells and tissues, (S)-Tert-butyl but-3-YN-2-ylcarbamate is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of (S)-Tert-butyl but-3-YN-2-ylcarbamate within tissues is crucial for its efficacy in modulating metabolic processes .

Subcellular Localization

The subcellular localization of (S)-Tert-butyl but-3-YN-2-ylcarbamate is essential for its activity and function. The compound is directed to specific compartments within the cell, such as the mitochondria, where it can influence fatty acid oxidation. Targeting signals and post-translational modifications play a role in directing (S)-Tert-butyl but-3-YN-2-ylcarbamate to these compartments, ensuring its effective participation in metabolic regulation .

Eigenschaften

IUPAC Name |

tert-butyl N-[(2S)-but-3-yn-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h1,7H,2-5H3,(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMWSEGBTTPQUKW-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C#C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450791 | |

| Record name | tert-Butyl (2S)-but-3-yn-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118080-79-8 | |

| Record name | tert-Butyl (2S)-but-3-yn-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(3R)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B125471.png)